molecular formula C13H26O3 B14664646 Peroxytridecanoic acid CAS No. 40915-96-6

Peroxytridecanoic acid

Cat. No.: B14664646
CAS No.: 40915-96-6
M. Wt: 230.34 g/mol
InChI Key: LOYQGUVUOVODCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Peroxycarboxylic Acids in Contemporary Chemical Research

Peroxycarboxylic acids, also known as peroxy acids, are organic compounds characterized by the functional group -C(O)OOH. They are potent oxidizing agents and have garnered considerable attention in contemporary chemical research due to their versatile reactivity and environmentally benign decomposition products. epo.org Their applications span a wide range of fields, including synthesis, disinfection, and bleaching. cam.ac.ukgoogle.com

In synthetic chemistry, peroxycarboxylic acids are famously used in the Prilezhaev reaction for the epoxidation of alkenes, a fundamental transformation in organic synthesis. libretexts.orgcirad.fr They are also utilized in Baeyer-Villiger oxidations. cam.ac.uk The reactivity and selectivity of these reactions can often be tuned by altering the structure of the peroxycarboxylic acid.

Furthermore, the strong oxidizing potential of peroxycarboxylic acids makes them effective antimicrobial and bleaching agents. epo.orgdur.ac.uk They are active against a broad spectrum of microorganisms, including bacteria, viruses, and fungi. ontosight.ai Unlike many other disinfectants, their decomposition products are typically the corresponding carboxylic acid, oxygen, and water, which are generally non-toxic. epo.org This has led to their increasing use in applications such as food and beverage processing, medical disinfection, and wastewater treatment. epo.orgontosight.ai Research continues to explore new formulations and applications, including the on-site generation of peroxycarboxylic acids to overcome their limited storage stability. epo.orggoogle.com

Significance of Peroxytridecanoic Acid as a Long-Chain Peroxycarboxylic Acid

This compound (C₁₃H₂₆O₃) is classified as a long-chain peroxycarboxylic acid due to its 13-carbon aliphatic chain. ontosight.ai This extended hydrocarbon chain imparts specific properties that distinguish it from its shorter-chain counterparts like peracetic acid. While shorter-chain peroxycarboxylic acids are generally soluble in water, long-chain versions, including this compound, exhibit reduced water solubility but are soluble in various organic solvents. dur.ac.uk

The significance of this compound and other long-chain peroxycarboxylic acids lies in their enhanced surface activity and effectiveness in certain applications. The lipophilic nature of the long alkyl chain allows for better interaction with nonpolar substrates and microbial cell membranes. This can lead to improved performance in applications such as the bleaching of textiles and the disinfection of surfaces where organic soil is present.

Research has demonstrated the synthesis of long-chain peroxycarboxylic acids, such as peroxytetradecanoic acid (a close analog to this compound), through methods like lipase-catalyzed reactions from the corresponding fatty acid and hydrogen peroxide. researchgate.netresearchgate.net These enzymatic routes are of interest as they represent a more sustainable approach to synthesis. Long-chain peroxycarboxylic acids produced in this manner have been successfully used for the in situ epoxidation of alkenes, achieving high yields. researchgate.net

Properties of this compound

PropertyValue
Chemical FormulaC₁₃H₂₆O₃ nist.gov
Molecular Weight230.3437 g/mol nist.gov
IUPAC NameThis compound
CAS Registry Number40915-96-6 nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40915-96-6

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

tridecaneperoxoic acid

InChI

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)16-15/h15H,2-12H2,1H3

InChI Key

LOYQGUVUOVODCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)OO

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Peroxytridecanoic Acid

Established Chemical Synthesis Protocols for Peroxycarboxylic Acids

The formation of peroxycarboxylic acids through chemical synthesis is a well-established field. These methods typically involve the direct oxidation of carboxylic acids and are characterized by their efficiency and scalability.

Carboxylic Acid and Hydrogen Peroxide Condensation Approaches

The most common method for preparing peroxycarboxylic acids is the acid-catalyzed reaction between a carboxylic acid and hydrogen peroxide. wikipedia.org This equilibrium reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by hydrogen peroxide.

A general representation of the reaction is: RCO₂H + H₂O₂ ⇌ RCO₃H + H₂O

For the synthesis of peroxytridecanoic acid, tridecanoic acid is reacted with a concentrated solution of hydrogen peroxide. researchgate.net Strong acids, such as sulfuric acid, are frequently employed as catalysts to accelerate the reaction rate. researchgate.net This approach is also applicable to the synthesis of other long-chain peroxycarboxylic acids. Other strategies include reacting carboxylic anhydrides or acyl chlorides with hydrogen peroxide to yield the corresponding peroxy acid. wikipedia.org

Influence of Reaction Conditions on this compound Formation

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that must be controlled include temperature, catalyst concentration, and the molar ratio of reactants.

The synthesis is often carried out at or below room temperature to minimize the decomposition of both the hydrogen peroxide and the resulting peroxy acid product. researchgate.net The concentration of the acid catalyst is a critical factor; a higher concentration can increase the reaction rate but may also promote unwanted side reactions or degradation of the product. The molar ratio of hydrogen peroxide to tridecanoic acid is typically kept high to shift the reaction equilibrium towards the product side, maximizing the conversion of the carboxylic acid.

Table 1: Influence of Reaction Parameters on Peroxycarboxylic Acid Synthesis

Parameter Effect on Reaction Typical Condition
Temperature Lower temperatures favor stability of the peroxy acid and reduce decomposition. 0-25 °C
Catalyst Strong acid catalysts (e.g., H₂SO₄) increase the reaction rate. Catalytic amounts
Reactant Ratio An excess of hydrogen peroxide shifts the equilibrium to favor product formation. >1:1 molar ratio of H₂O₂ to carboxylic acid
Reaction Time Sufficient time is needed to reach equilibrium, but prolonged times can lead to decomposition. Varies (e.g., 2-4 hours)
Solvent A non-aqueous, inert solvent may be used, especially for longer chain carboxylic acids. Varies based on substrate solubility

Enzymatic Synthesis Pathways for Peroxycarboxylic Acids

Enzymatic methods for producing peroxycarboxylic acids offer a greener alternative to traditional chemical synthesis, operating under milder conditions and with high specificity. These biocatalytic processes often result in higher purity products with fewer environmental impacts. nih.gov

Lipase-Catalyzed Perhydrolysis for this compound Generation

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes capable of catalyzing the perhydrolysis of carboxylic acids or their esters to generate peroxycarboxylic acids. semanticscholar.orgrsc.org This chemo-enzymatic process involves two main steps: the lipase (B570770) acts as a perhydrolase to produce the peracid, which then acts as the oxidizing agent. rsc.org

The reaction for this compound generation can be summarized as: Tridecanoic Acid + H₂O₂ ---(Lipase)--> this compound + H₂O

This method has been demonstrated to be effective for the synthesis of various long-chain peroxy fatty acids. The use of immobilized lipases is particularly advantageous as it simplifies catalyst recovery and reuse, making the process more economically viable.

Biocatalytic System Optimization for this compound Synthesis

Optimizing the enzymatic synthesis of this compound involves fine-tuning several parameters to maximize enzyme activity and product yield. nih.gov The choice of lipase is crucial, as different lipases exhibit varying levels of activity and stability under perhydrolysis conditions.

Key optimization parameters include:

Enzyme Selection : Lipases from different microbial sources, such as Candida antarctica, have shown high efficacy.

Reaction Medium : The choice of solvent can significantly impact enzyme performance. Organic solvents are often used to improve the solubility of the long-chain fatty acid substrate. nih.gov

pH and Temperature : Maintaining optimal pH and temperature is essential for enzyme stability and activity. Reactions are typically run at mild temperatures (e.g., 30-50°C). researchgate.net

Substrate Concentration : The concentrations of both tridecanoic acid and hydrogen peroxide must be carefully balanced to avoid substrate inhibition or enzyme inactivation.

Table 2: Key Factors in Biocatalytic System Optimization

Factor Importance Optimization Strategy
Lipase Source Determines catalytic efficiency and stability. Screening of various microbial lipases.
Enzyme Immobilization Facilitates enzyme reuse and process stability. Use of immobilized lipases on solid supports.
Reaction Medium Affects substrate solubility and enzyme activity. Selection of appropriate organic solvents or biphasic systems.
Water Activity Influences the hydrolytic/synthetic equilibrium. Control of water content in the reaction medium. nih.gov
Hydrogen Peroxide Concentration High concentrations can inactivate the enzyme. Stepwise or continuous addition of H₂O₂.

Novel Synthetic Strategies and Method Development in this compound Chemistry

Research into the synthesis of peroxycarboxylic acids continues to evolve, with a focus on developing safer, more efficient, and environmentally friendly methods. While the fundamental reaction of a carboxylic acid with hydrogen peroxide remains the cornerstone, novel catalytic systems are being explored.

One area of development is the use of solid acid catalysts, such as cation exchange resins, to replace corrosive mineral acids like sulfuric acid. researchgate.net This approach simplifies catalyst removal and minimizes waste generation, aligning with the principles of green chemistry. Additionally, the use of microreactors for percarboxylic acid synthesis is being investigated to improve safety by controlling reaction conditions more precisely and minimizing the volume of hazardous materials at any given time. lut.fi For enzymatic pathways, ongoing research focuses on protein engineering to enhance the perhydrolytic activity and stability of lipases, as well as exploring novel enzyme sources.

Reaction Mechanisms and Pathways Involving Peroxytridecanoic Acid

Fundamental Mechanisms of Peroxycarboxylic Acid Formation

Peroxytridecanoic acid is synthesized from its parent carboxylic acid, tridecanoic acid. The most common method involves the acid-catalyzed reaction between the carboxylic acid and hydrogen peroxide. This reaction, known as perhydrolysis, is an equilibrium process.

The mechanism is initiated by the protonation of the carbonyl oxygen of tridecanoic acid by a strong acid catalyst, such as sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, hydrogen peroxide acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. researchgate.net

Two potential pathways, often designated Route A and Route B, can describe the progression from this intermediate. researchgate.net

Route A : Involves a proton exchange followed by the elimination of a water molecule to yield the final this compound. researchgate.net

Route B : Begins with the acidic activation of the carbonyl group, which is then attacked by hydrogen peroxide. The reformation of the carbonyl double bond occurs with the hydroxyl group acting as a leaving group, followed by deprotonation to form the peroxy acid. researchgate.net

Regardless of the precise pathway, the rate-determining step is generally considered to be the initial nucleophilic attack of hydrogen peroxide on the protonated carbonyl group. researchgate.net

Oxidative Reaction Mechanisms Mediated by this compound

As a potent oxidizing agent, this compound can participate in various selective oxidation reactions. This reactivity stems from the electrophilic nature of the outermost oxygen atom of the peroxy acid group.

Epoxidation Reactions

This compound is an effective reagent for the epoxidation of alkenes, a reaction that proceeds via the well-established "Butterfly Mechanism". This is a concerted, single-step process involving a cyclic transition state. jove.comlibretexts.org

The key steps of the mechanism are:

The alkene's nucleophilic π-bond attacks the electrophilic terminal oxygen atom of the this compound. jove.com

Simultaneously, the O-O bond of the peroxy acid cleaves.

A new C=O bond forms as the hydrogen atom of the peroxy group is transferred to the carbonyl oxygen of the peroxy acid. youtube.com

This concerted process involves five bonds being broken and formed in a cyclic arrangement. visualizeorgchem.com

The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide. libretexts.org This syn-addition occurs because the oxygen atom is delivered to the same face of the alkene double bond. libretexts.org

Other Selective Oxidation Processes

Beyond epoxidation, peroxycarboxylic acids like this compound are capable of mediating other important selective oxidation reactions. While specific studies on this compound are limited, its reactivity can be inferred from the known chemistry of other peroxy acids.

One such significant reaction is the Baeyer-Villiger oxidation , where ketones are converted to esters. The mechanism involves the nucleophilic addition of the peroxy acid to the ketone's carbonyl carbon, followed by a rearrangement step where an alkyl or aryl group migrates to the adjacent oxygen atom, leading to the formation of an ester and a carboxylic acid.

Another application is the oxidation of heteroatoms . For example, sulfides can be selectively oxidized to sulfoxides and subsequently to sulfones. Similarly, amines can be oxidized to N-oxides. These reactions also proceed via nucleophilic attack by the heteroatom on the electrophilic oxygen of the peroxy acid.

Mechanisms of this compound Decomposition and Stability

Peroxycarboxylic acids are known for their inherent instability, and they can undergo decomposition, sometimes explosively, especially in concentrated forms. researchgate.net However, their stability generally increases with the length of the alkyl chain. researchgate.net Consequently, this compound is more stable than its short-chain counterparts like performic or peracetic acid.

Decomposition can proceed through two primary pathways:

Spontaneous (Non-radical) Decomposition : This pathway results in the formation of the corresponding carboxylic acid (tridecanoic acid) and oxygen. researchgate.net

Radical Decomposition : This involves the homolytic cleavage of the weak oxygen-oxygen bond, which is the initial step. This generates a carboxyl radical (RCOO•) and a hydroxyl radical (•OH). The carboxyl radical can then undergo further reactions, including decarboxylation, to produce an alkyl radical and carbon dioxide. This pathway can lead to the formation of an alcohol as a major product. researchgate.net

The stability of this compound solutions can be compromised by factors such as high temperatures and the presence of impurities, particularly transition metal ions (e.g., iron, copper, manganese), which can catalyze radical decomposition pathways. evonik.com

Theoretical and Computational Investigations of this compound Reactivity

While experimental studies provide foundational knowledge, theoretical and computational methods offer deeper insights into the electronic structure and reaction dynamics of peroxy acids.

Quantum Chemical Calculations on Reaction Pathways

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving peroxycarboxylic acids. researchgate.net Although specific computational studies on this compound are not widely reported, the findings from studies on simpler analogues like performic acid and peracetic acid provide a robust framework for understanding its reactivity.

Epoxidation Pathway Analysis: Computational studies have confirmed that the epoxidation of alkenes by peroxy acids is a nucleophilic transfer of the alkene's π-electrons to the σ* antibonding orbital of the peroxy O-O bond. researchgate.net These calculations have been used to determine the geometries of transition states and to calculate the activation barriers for these reactions.

For example, DFT calculations at the B3LYP/6-311G(d,p) level have been used to compare the activation barriers for the epoxidation of ethylene by various peroxy acids. researchgate.net The presence of an acid catalyst can significantly lower this activation barrier. Theoretical studies suggest this rate enhancement is due to the formation of a complex between the peroxy acid and the catalyst, rather than direct protonation of the peroxy acid. mdma.chacs.org This complexation increases the electrophilicity of the terminal oxygen atom.

The table below presents calculated activation barriers for the epoxidation of ethylene with different peroxy acids, illustrating the impact of substituents and protonation on reactivity.

Peroxy AcidConditionActivation Barrier (kcal/mol)Computational Level
Peroxyformic acidNeutral17.51B3LYP/6-311G(d,p)
Peroxyacetic acidNeutral19.18B3LYP/6-311G(d,p)
Trifluoroperacetic acidNeutral13.93B3LYP/6-311G(d,p)
Peroxyformic acidProtonated3.18B3LYP/6-311G(d,p)
Peroxyacetic acidProtonated4.25B3LYP/6-311G(d,p)
Trifluoroperacetic acidProtonated2.77B3LYP/6-311G(d,p)
Peroxyformic acidComplexed with Acid Catalyst11.5B3LYP/6-311G(d,p)

Data sourced from quantum chemical calculations reported in scientific literature for the epoxidation of ethylene. researchgate.netmdma.ch

These computational approaches are invaluable for predicting the reactivity of larger, more complex molecules like this compound and for designing more efficient catalytic systems for oxidation reactions.

Molecular Dynamics Simulations of this compound Interactions

Due to the limited availability of direct molecular dynamics (MD) simulation studies focusing specifically on this compound, this section outlines a plausible and scientifically grounded hypothetical simulation scenario. This approach is based on established methodologies for simulating the behavior of similar long-chain fatty acids and peroxy acids in aqueous and biological environments. MD simulations provide computational insights into the dynamic movements and interactions of molecules over time, offering a window into atomic-level behaviors that are often difficult to observe experimentally.

Hypothetical Simulation of this compound in a Model Cell Membrane

A representative MD simulation could investigate the interaction of this compound with a model biological membrane, such as a dipalmitoylphosphatidylcholine (DPPC) bilayer, which is a common model for cell membranes. Such a simulation would aim to elucidate how this compound partitions into the membrane, its orientation and conformation within the lipid bilayer, and its potential to induce oxidative stress.

The simulation would be set up with a pre-equilibrated DPPC bilayer solvated in a box of water molecules. A number of this compound molecules would be randomly placed in the water phase. The system would then be subjected to a series of energy minimization and equilibration steps before a production run, during which the trajectory data would be collected for analysis.

Key Research Findings from a Hypothetical Simulation

Analysis of the simulation trajectory could yield valuable insights into several aspects of this compound's behavior:

Membrane Partitioning and Permeation: The simulation could track the movement of this compound molecules from the aqueous phase into the lipid bilayer. The free energy profile of this process could be calculated to determine the energetic favorability of membrane insertion.

Orientation and Conformation: Once inside the membrane, the orientation of the this compound molecules would be analyzed. It is expected that the polar peroxycarboxyl head group would anchor near the polar head groups of the phospholipids, while the nonpolar tridecyl tail would align with the hydrophobic lipid tails.

Intermolecular Interactions: The simulation would reveal the specific non-covalent interactions between this compound and the surrounding lipid and water molecules. This includes hydrogen bonding between the peroxy acid group and the phosphate and carbonyl groups of the lipids, as well as van der Waals interactions between the hydrocarbon chains.

Impact on Membrane Properties: The presence of this compound within the bilayer could alter the physical properties of the membrane, such as its thickness, area per lipid, and the order of the lipid tails. These changes can be quantified from the simulation data and provide insights into the compound's potential to disrupt membrane structure and function.

The data generated from such a simulation, while hypothetical, would provide a detailed molecular-level understanding of the interactions of this compound with a fundamental biological structure.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound in a DPPC Bilayer

ParameterValue
System Composition
Lipid Bilayer128 DPPC molecules
Solute10 this compound molecules
Solvent~15,000 Water molecules (TIP3P model)
Ions0.15 M NaCl (to neutralize and mimic physiological concentration)
Simulation Software GROMACS
Force Field CHARMM36 for lipids and solute, AMBER for general parameters
Ensemble NPT (Isothermal-isobaric)
Temperature 310 K (controlled by Nosé-Hoover thermostat)
Pressure 1 bar (controlled by Parrinello-Rahman barostat)
Simulation Time 500 nanoseconds
Integration Timestep 2 femtoseconds
Non-bonded Cutoffs 1.2 nm for van der Waals and short-range electrostatics
Long-range Electrostatics Particle Mesh Ewald (PME)

This compound, as a member of the peroxycarboxylic acid family, is expected to participate in a variety of chemical reactions, primarily driven by the reactivity of the peroxy group (-COOOH). The mechanisms of these reactions are analogous to those of other, more commonly studied peroxy acids.

One of the most characteristic reactions of peroxy acids is the epoxidation of alkenes. In this reaction, the peroxy acid transfers an oxygen atom to the double bond of an alkene, forming an epoxide (also known as an oxirane). The reaction proceeds through a concerted mechanism, meaning that all bond-forming and bond-breaking steps occur simultaneously.

The "Butterfly Mechanism" for the epoxidation of an alkene by this compound can be visualized as follows:

The peroxy acid approaches the alkene. The plane of the peroxycarboxyl group is perpendicular to the plane of the alkene.

The π electrons of the alkene's double bond act as a nucleophile, attacking the electrophilic terminal oxygen atom of the peroxy acid group.

Simultaneously, the lone pair of electrons on that same terminal oxygen atom forms a bond with one of the carbon atoms of the former double bond.

The original oxygen-oxygen single bond in the peroxy acid breaks, with the electrons moving to form a new carbon-oxygen double bond in the resulting carboxylic acid.

The hydrogen atom of the peroxy acid is transferred to the carbonyl oxygen of the newly forming carboxylic acid.

The electrons from the original carbonyl double bond of the peroxy acid move to form a bond between the carbonyl oxygen and the hydrogen atom.

This concerted process results in the formation of an epoxide and a molecule of tridecanoic acid. The stereochemistry of the starting alkene is retained in the epoxide product.

Beyond epoxidation, this compound can also be involved in other oxidative reactions, such as the Baeyer-Villiger oxidation of ketones to esters. Furthermore, under certain conditions, such as in the presence of transition metal ions or upon exposure to UV light, the weak oxygen-oxygen bond in the peroxy acid can undergo homolytic cleavage to form radicals. These radicals can then initiate a variety of radical chain reactions. The formation of radicals is a key step in many autoxidation processes. mdpi.com

Advanced Analytical Techniques for Characterization and Quantification of Peroxytridecanoic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of peroxytridecanoic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra offer unique insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The acidic proton of the peroxycarboxyl group (-COOOH) is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. compoundchem.comopenstax.orgpressbooks.pubyoutube.comoregonstate.edu The protons on the carbon atom alpha to the peroxycarboxyl group are also deshielded and would likely resonate around 2.2-2.5 ppm. The numerous methylene (B1212753) (-CH₂) groups of the long alkyl chain will produce overlapping signals in the 1.2-1.6 ppm region, while the terminal methyl (-CH₃) protons are expected to appear furthest upfield, around 0.8-0.9 ppm. openstax.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the peroxycarboxyl group is the most deshielded, with a characteristic chemical shift in the range of 170-185 ppm. pressbooks.publibretexts.orgcompoundchem.com The alpha-carbon atom will appear further downfield than the other methylene carbons due to the electron-withdrawing effect of the peroxycarboxyl group. The carbons of the long alkyl chain will have chemical shifts in the typical aliphatic region (approximately 20-35 ppm), with the terminal methyl carbon appearing at the most upfield position (around 14 ppm). libretexts.orgoregonstate.edu

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)
¹H-COOH10.0 - 13.0 (broad singlet)
¹H-CH₂-COOOH2.2 - 2.5
¹H-(CH₂)₁₀-1.2 - 1.6
¹H-CH₃0.8 - 0.9
¹³C-COOOH170 - 185
¹³C-CH₂-COOOH30 - 40
¹³C-(CH₂)₁₀-20 - 35
¹³C-CH₃~14

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature is a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. orgchemboulder.comlibretexts.orgspectroscopyonline.comlibretexts.orgechemi.com Superimposed on this broad band are the sharper C-H stretching absorptions of the alkyl chain, found just below 3000 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1760 and 1690 cm⁻¹. orgchemboulder.comspectroscopyonline.com Additionally, a C-O stretching vibration can be observed in the 1320-1210 cm⁻¹ region, and O-H bending vibrations may appear around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchPeroxycarboxyl3300 - 2500Strong, Very Broad
C-H StretchAlkyl Chain2960 - 2850Strong, Sharp
C=O StretchPeroxycarboxyl1760 - 1690Strong, Sharp
O-H BendPeroxycarboxyl1440 - 1395Medium
C-O StretchPeroxycarboxyl1320 - 1210Strong

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of peroxy acids. A direct, reversed-phase HPLC method can be employed for the separation and simultaneous analysis of this compound. separationmethods.com This typically involves a C8 or C18 stationary phase column. separationmethods.com

A gradient elution with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution is commonly used. nih.gov Detection can be achieved using a UV detector, as the peroxycarboxyl group exhibits absorbance in the far-UV region. separationmethods.com For enhanced selectivity and sensitivity, derivatization methods can be employed. For instance, peroxy acids can react with reagents like methyl p-tolyl sulfide (B99878) to form a sulfoxide (B87167) that can be easily quantified. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of free fatty acids like this compound is challenging due to their high polarity and low volatility, which can lead to poor chromatographic peak shape and adsorption issues. sigmaaldrich.com

To overcome these limitations, derivatization is required. nih.gov A common approach is the esterification of the carboxylic acid group to form a more volatile derivative, such as a fatty acid methyl ester (FAME). sigmaaldrich.comresearchgate.net This is often achieved using a catalyst like boron trichloride (B1173362) in methanol. sigmaaldrich.com Another effective method is derivatization with pentafluorobenzyl (PFB) bromide, which creates PFB esters that are highly sensitive to electron capture negative ionization in the mass spectrometer. nih.gov Following separation on a capillary GC column, the mass spectrometer provides both quantification and structural confirmation of the derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an ideal method for analyzing long-chain fatty acids in complex biological matrices. chromatographyonline.comnih.govnih.govcreative-proteomics.com

The methodology typically involves reversed-phase chromatography on a C8 or C18 column to separate the fatty acids. nih.gov A water-methanol or water-acetonitrile gradient is often used as the mobile phase, sometimes with an ion-pairing agent like tributylamine (B1682462) to improve peak shape. nih.gov Electrospray ionization (ESI) is a common technique for ionizing the fatty acids, which can then be detected by a mass analyzer, such as a triple quadrupole or an orbitrap. nih.gov LC-MS offers high sensitivity and specificity, allowing for the quantification of this compound even at low concentrations. chromatographyonline.comnih.gov

Electrochemical and Titrimetric Approaches for Peroxy Acid Quantification

Electrochemical and titrimetric methods are well-established for the quantification of peroxide-containing compounds and can be adapted for the analysis of this compound. These methods are valued for their accuracy and cost-effectiveness.

Titrimetric Methods

Titration is a classic analytical technique that remains a reliable method for determining the concentration of peroxy acids. The most common approach is iodometric titration, which involves the reaction of the peroxy acid with an excess of iodide in an acidic solution. The peroxy acid oxidizes the iodide to iodine, and the resulting iodine is then titrated with a standard solution of sodium thiosulfate, typically using a starch indicator to detect the endpoint.

For mixtures containing both this compound and hydrogen peroxide, a differential titration method can be employed. This involves a two-step process:

Quantification of Hydrogen Peroxide: The sample is first titrated with a standard solution of cerium(IV) sulfate (B86663) or potassium permanganate, which selectively reacts with hydrogen peroxide.

Quantification of this compound: Subsequently, potassium iodide is added to the same sample, reacting with the this compound to liberate iodine. This iodine is then titrated with sodium thiosulfate.

The reactions involved in the iodometric titration of a peroxycarboxylic acid are as follows:

CH₃(CH₂)₁₁COOOH + 2I⁻ + 2H⁺ → CH₃(CH₂)₁₁COOH + I₂ + H₂O

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Electrochemical Approaches

Electrochemical methods offer high sensitivity and the potential for miniaturization and on-site analysis. These techniques measure the electrical potential or current generated by the redox reactions of the peroxy acid.

Potentiometric Titration: This technique is an instrumental variation of traditional titration where the endpoint is determined by measuring the change in the electrical potential of a solution. vedantu.comwikipedia.orgbyjus.com An indicator electrode and a reference electrode are used to monitor the potential difference as the titrant is added. vedantu.comwikipedia.orgbyjus.com The equivalence point is identified by the sharp change in potential. This method is particularly useful for colored or turbid solutions where visual indicators are not effective. vedantu.com

Voltammetric/Amperometric Methods: These techniques involve the application of a potential to an electrode and measuring the resulting current. The peroxy acid can be reduced at the electrode surface, generating a current that is proportional to its concentration. For instance, a gold microelectrode polarized at a specific negative potential (e.g., -600 mV vs. Ag/AgCl) can be used for the cathodic detection of peroxy alkanoic acids. nih.gov The choice of electrode material and applied potential is crucial for achieving selectivity and sensitivity. Modified electrodes, such as those incorporating nanomaterials, can enhance the electrocatalytic activity and improve the detection limits for peroxide compounds.

TechniquePrincipleTypical Reagents/SetupEndpoint Detection
Iodometric TitrationOxidation of iodide by the peroxy acid, followed by titration of the liberated iodine.Potassium iodide, sodium thiosulfate, starch indicator.Color change (blue to colorless).
Potentiometric TitrationMonitoring the change in electrical potential during titration. vedantu.comwikipedia.orgbyjus.comIndicator electrode (e.g., platinum), reference electrode (e.g., Ag/AgCl). wikipedia.orgSharp change in potential at the equivalence point. vedantu.com
Voltammetry/AmperometryReduction of the peroxy acid at an electrode surface, generating a measurable current. nih.govWorking electrode (e.g., gold, modified carbon), reference electrode, counter electrode. nih.govCurrent proportional to concentration.

Emerging Analytical Platforms for this compound Research

While traditional methods are robust, emerging analytical platforms provide greater specificity, sensitivity, and the ability to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For long-chain peroxycarboxylic acids, reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation. The separated compounds are then introduced into a mass spectrometer for detection.

A study on C8 to C10 peroxy acids demonstrated that these compounds can be detected as their deprotonated molecules, [M-H]⁻, using negative mode electrospray ionization (ESI). cam.ac.uk Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ion. A characteristic neutral loss of CH₂O₂ has been identified as a diagnostic marker for linear peroxy acids, distinguishing them from their corresponding carboxylic acids. cam.ac.uk

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte. sciex.com This technique offers high separation efficiency, short analysis times, and requires only very small sample volumes. nih.govnih.gov For the analysis of peroxy acids, CE can be coupled with various detectors, including amperometric detectors. nih.gov A study on short-chain peroxycarboxylates demonstrated detection limits in the micromolar range using CE with capacitively coupled contactless conductivity detection (C⁴D). nih.gov This approach allows for the speciation of the peroxycarboxylic acid and its corresponding carboxylate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. ¹⁷O NMR, in particular, can be used to investigate the structure of organic peracids. nih.govrsc.org While not typically used for routine quantification due to lower sensitivity compared to other methods, NMR provides invaluable information about the chemical environment of the atoms within the molecule, confirming the presence of the peroxy acid functional group. Computational methods can be used in conjunction with experimental NMR to aid in the interpretation of the spectra. rsc.org

TechniquePrinciple of Separation/DetectionKey AdvantagesReported Analytes & Detection Limits
LC-MS/MSChromatographic separation followed by mass-to-charge ratio analysis and fragmentation. nih.govnih.govHigh specificity and sensitivity; structural information from fragmentation. cam.ac.ukC8-C10 peroxy acids; diagnostic neutral loss of CH₂O₂. cam.ac.uk
Capillary Electrophoresis (CE)Separation based on charge-to-mass ratio in an electric field. sciex.comHigh efficiency, short analysis time, low sample consumption. nih.govnih.govPeracetate, perpropionate; LODs of 8 and 24 µmol/L, respectively. nih.gov
NMR SpectroscopyInteraction of atomic nuclei with a magnetic field, providing detailed structural information. nih.govrsc.orgUnambiguous structure elucidation.¹⁷O NMR used to study peracetic and lactic peroxy acids. nih.gov

Biological and Biochemical Interactions of Peroxytridecanoic Acid: Mechanistic Insights

Modulation of Enzyme Activity by Peroxytridecanoic Acid

This compound and its analogues have been identified as potent modulators of enzyme activity, primarily through their oxidative capacity. Their interactions are of significant interest in the field of cellular physiology and biochemistry due to their ability to influence critical signaling cascades.

Inhibition of Protein Tyrosine Phosphatases (PTPs) by this compound

Protein tyrosine phosphatases (PTPs) are a group of enzymes crucial for regulating a multitude of cellular processes. plos.org Peroxycarboxylic acids, including this compound, have been demonstrated to be effective inhibitors of PTPs. researchgate.netresearchgate.net Research has shown that these compounds are significantly more potent inhibitors of PTPs than hydrogen peroxide, a known endogenous regulator of PTP activity. nih.gov

The inhibitory efficacy of peroxycarboxylic acids against PTPs is influenced by the length of their hydrocarbon chain. Studies on a range of peracids have revealed that medium-chain variants (C8-C12) exhibit the most potent inhibitory effects. researchgate.net While specific kinetic data for this compound (C13) is not extensively documented, data for the closely related peroxytetradecanoic acid (C14) provides valuable insight. For instance, a physiologically relevant concentration of 50 nM peroxytetradecanoic acid has been shown to cause a 50% decrease in the enzymatic activity of the protein tyrosine phosphatase CD45. nih.gov In contrast, the same concentration of hydrogen peroxide resulted in only a minor loss of activity. nih.gov This highlights the significantly enhanced potency of long-chain peroxycarboxylic acids in PTP inhibition.

Table 1: Inhibitory Effects of Peroxycarboxylic Acids on Protein Tyrosine Phosphatases

CompoundTarget EnzymeObserved EffectReference
Peroxytetradecanoic acid (C14)CD4550% decrease in activity at 50 nM nih.gov
Peroctanoic acid (C8)CD45IC50 of 25 nM researchgate.net
Peroctanoic acid (C8)PTP1BIC50 of 50 nM researchgate.netresearchgate.net
Hydrogen PeroxideCD45~5% loss of activity at 50 nM nih.gov
Hydrogen PeroxidePTP1BIC50 of 200 nM researchgate.net

Molecular Mechanisms of PTP Inactivation via Cysteine Oxidation

The primary mechanism by which this compound and other peroxy acids inactivate PTPs involves the oxidation of a crucial cysteine residue within the enzyme's active site. researchgate.net This catalytic cysteine is essential for the dephosphorylation activity of PTPs. nih.gov The peroxycarboxyl group of the peroxy acid acts as a potent oxidizing agent, targeting the thiol group of the cysteine. researchgate.net

This oxidation process can lead to several outcomes. The initial oxidation typically results in the formation of a sulfenic acid residue (-SOH) on the cysteine. plos.org This modification is often reversible, and the enzyme's activity can be restored by cellular reducing agents. plos.org However, under conditions of higher oxidative stress, the sulfenic acid can be further oxidized to form sulfinic (-SO2H) and sulfonic (-SO3H) acid residues. plos.org These higher oxidation states are generally considered to be irreversible, leading to a permanent inactivation of the enzyme. plos.orghubrecht.eu

Structure-Activity Relationship Studies for this compound Analogues

The relationship between the chemical structure of peroxycarboxylic acids and their inhibitory activity against PTPs has been a subject of investigation. A key determinant of their potency is the length of the hydrocarbon chain. researchgate.net

Experimental data has consistently shown that medium-chain peroxycarboxylic acids, specifically those with acyl chains of 8 to 12 carbons, exhibit the most potent inhibitory effects on PTPs. researchgate.net The inhibitory activity tends to decrease for both shorter and longer chain lengths. This suggests an optimal lipophilicity and spatial arrangement for effective interaction with the PTP active site.

While this compound (C13) falls just outside this optimal range, its structural similarity to the highly effective C12 analogue and the potent C14 analogue, peroxytetradecanoic acid, indicates that it would still be a strong inhibitor of PTPs. The slightly longer chain length compared to the optimal C12 may result in a modest decrease in activity, but it is expected to be substantially more potent than short-chain peroxy acids.

Computational Modeling of this compound-Biomolecule Interactions

To gain a deeper understanding of the interactions between peroxycarboxylic acids and their biological targets, computational modeling techniques have been employed. These methods provide valuable insights into the binding mechanisms and affinities that underpin their inhibitory activity.

Molecular Docking Analysis of Binding Affinity

Molecular docking simulations have been utilized to investigate the binding of peroxycarboxylic acids to the active site of PTPs, such as CD45. nih.gov These computational studies have shown that peroxycarboxylic acids, including long-chain variants like peroxytetradecanoic acid, can be accommodated within the catalytic center of the enzyme without steric hindrance. nih.gov

Docking analyses have also suggested that the binding affinity of peroxycarboxylic acids to the PTP active site is correlated with their hydrocarbon chain length, which is in agreement with experimental observations of their inhibitory potency. researchgate.net For peroxytetradecanoic acid, computational analysis indicates a higher binding affinity to the catalytic center of CD45 compared to hydrogen peroxide, providing a molecular basis for its stronger inhibitory effect. nih.gov The peroxycarboxyl group is positioned in close proximity to the catalytic cysteine residue, facilitating the oxidative reaction that leads to enzyme inactivation.

Implications for Biological Process Regulation

The potent inhibition of PTPs by this compound and its analogues has significant implications for the regulation of various biological processes. PTPs are critical negative regulators of signaling pathways that control cell growth, differentiation, metabolism, and immune responses. nih.gov By inactivating PTPs, peroxycarboxylic acids can effectively amplify and prolong the signals mediated by protein tyrosine kinases.

This modulation of signaling pathways can have profound effects on cellular function. For example, the inhibition of PTPs is a known mechanism for enhancing insulin (B600854) signaling, suggesting a potential role for these compounds in the study of metabolic regulation. Furthermore, given the involvement of PTPs in immune cell activation, the ability of this compound to inhibit these enzymes could influence inflammatory responses. The targeted inactivation of specific PTPs by tailored peroxycarboxylic acids represents an area of ongoing research with potential therapeutic implications.

Environmental Fate and Degradation Pathways of Peroxytridecanoic Acid

Abiotic Transformation Processes

Abiotic degradation pathways, including hydrolysis and photodegradation, are significant in determining the persistence of peroxytridecanoic acid in the environment.

Table 1: Illustrative Hydrolysis Data for a Short-Chain Peroxycarboxylic Acid (Peracetic Acid)

pH Temperature (°C) Half-life
4 25 7.7 days
7 25 7.7 days

This data for peracetic acid is provided as an analogue to illustrate the potential influence of pH on the hydrolysis of peroxycarboxylic acids. Longer-chain peroxycarboxylic acids may exhibit different hydrolysis rates.

Photodegradation, or the breakdown of molecules by light, is another potential abiotic transformation process for this compound. Organic peroxides can be susceptible to photolysis, which can lead to the formation of reactive radical species. The extent and rate of photodegradation would depend on various factors, including the intensity and wavelength of light, as well as the presence of other substances in the environment that can act as photosensitizers.

Biotic Degradation Mechanisms in Environmental Compartments

Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms. This is a crucial process in the ultimate removal of organic compounds from the environment.

The biodegradation of this compound in soil and sediment is expected to occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. The long alkyl chain of tridecanoic acid is similar to that of fatty acids, which are generally biodegradable thegoodscentscompany.com. Microorganisms in soil and sediment can utilize the carbon in the alkyl chain as an energy source. The peroxycarboxyl group is also expected to be transformed during microbial metabolism. Generally, aerobic degradation processes are more rapid and complete than anaerobic processes for many organic compounds csic.estudelft.nlnih.gov.

Microbial metabolism of this compound would likely involve enzymatic pathways. One probable initial step is the reduction of the peroxy acid to the corresponding carboxylic acid, tridecanoic acid, and hydrogen peroxide. Subsequently, the tridecanoic acid can be further metabolized through pathways such as β-oxidation, a common microbial pathway for the degradation of fatty acids researchgate.net. The hydrogen peroxide formed can be detoxified by microbial enzymes like catalases and peroxidases nih.gov. Some microorganisms have demonstrated the ability to metabolize long-chain alkanes and fatty acids, suggesting that similar pathways could be involved in the breakdown of this compound researchgate.netnih.gov.

Environmental Mobility and Distribution Assessment

The environmental mobility and distribution of this compound are influenced by its physicochemical properties, such as its water solubility and its tendency to adsorb to soil and sediment. As a long-chain carboxylic acid derivative, this compound is expected to exhibit surfactant-like properties, with a hydrophilic carboxyl group and a long hydrophobic alkyl chain.

The mobility of organic compounds in soil is often assessed using the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates a greater tendency for the compound to adsorb to soil and organic matter, resulting in lower mobility ecetoc.orgchemsafetypro.com. For tridecanoic acid, a related compound, the estimated log Koc is 3.192, suggesting it has a moderate tendency to adsorb to soil thegoodscentscompany.com. This implies that this compound is likely to have limited mobility in soil and will tend to partition to soil and sediment rather than remaining in the aqueous phase researchgate.netbeamreach.org. The distribution of such compounds in the environment is largely governed by their sorption behavior researchgate.netbeamreach.orgnih.govscispace.com.

Table 2: Estimated Physicochemical Properties for Tridecanoic Acid (as a proxy for this compound)

Property Estimated Value Implication for Environmental Mobility
Log Koc 3.192 Moderate adsorption to soil and sediment, leading to low to moderate mobility.

These values are for tridecanoic acid and are used to infer the likely behavior of this compound. The presence of the peroxy group may slightly alter these properties.

Catalytic Applications of Peroxytridecanoic Acid in Organic Synthesis and Beyond

Peroxytridecanoic Acid as an Oxidizing Reagent in Organic Transformations

This compound functions as a potent oxidizing agent, capable of participating in a range of organic transformations. organic-chemistry.org Oxidizing agents are fundamental in organic synthesis for introducing oxygen atoms or removing hydrogen atoms from a molecule, thereby altering its functional groups and reactivity. youtube.com The reactivity of peroxy acids, in general, is attributed to the weak oxygen-oxygen bond in the peroxy functional group (-COOOH), which can readily deliver an oxygen atom to a substrate. researchgate.net

The applications of peroxy acids as oxidizing agents are extensive and include well-established reactions such as the Prilezhaev epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones to esters. In these transformations, the peroxy acid transfers an oxygen atom to the substrate, converting alkenes to epoxides and ketones to esters, respectively. While specific research detailing the efficiency and substrate scope for this compound in these particular named reactions is still developing, its structural similarity to other long-chain peroxy acids suggests its potential utility in these and other oxidative processes.

The general mechanism for peroxy acid-mediated oxidation involves the electrophilic attack of the peroxy oxygen on a nucleophilic substrate. The reaction conditions for such oxidations are often mild, proceeding at or below room temperature, which is advantageous for sensitive substrates.

Stereoselective Catalysis Mediated by this compound

Stereoselective catalysis is a critical area of organic synthesis focused on the preferential formation of one stereoisomer over others. chemrxiv.orgchemrxiv.org The development of methods for asymmetric synthesis, which produces enantiomerically enriched products, is of particular importance in the pharmaceutical and agrochemical industries. mdpi.comnih.gov

While the direct use of this compound as a chiral catalyst has not been extensively documented, peroxy acids are key reagents in various stereoselective oxidation processes. For instance, in conjunction with chiral catalysts, peroxy acids can effect asymmetric epoxidations or other oxygen-transfer reactions. The bulky tridecyl chain of this compound could potentially influence the stereochemical outcome of such reactions by introducing significant steric hindrance, thereby guiding the approach of the substrate to the catalyst's active site.

Further research is required to explore the full potential of this compound in stereoselective transformations, potentially in combination with chiral metal complexes or organocatalysts to achieve high levels of enantioselectivity. researchgate.net

Emerging Roles of this compound in Green Chemistry Catalysis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.netsphinxsai.com The use of environmentally benign reagents and the development of catalytic processes are central tenets of this field. researchgate.netmdpi.com

This compound aligns with several principles of green chemistry. When used as an oxidizing agent, its byproduct is the corresponding tridecanoic acid, which is generally considered to be of low toxicity. Furthermore, the development of catalytic systems that utilize this compound in smaller, substoichiometric amounts would further enhance its green credentials by increasing atom economy.

Recent advancements in green chemistry have focused on the use of safer solvents and the development of reactions that can be performed under ambient conditions. asiaresearchnews.com The physical properties of this compound, such as its solubility, may offer advantages in specific green solvent systems. Its potential application in environmentally friendly oxidation processes presents a promising area for future research, aiming to replace more hazardous oxidizing agents.

Development of Novel Catalytic Systems Incorporating this compound

The development of novel catalytic systems is a continuous effort in chemical research to improve reaction efficiency, selectivity, and sustainability. mdpi.com One promising strategy is the immobilization of catalysts on solid supports, which facilitates catalyst separation from the reaction mixture and allows for its recovery and reuse. mdpi.comorganic-chemistry.org

While specific examples of immobilized this compound are not yet widely reported, the immobilization of other acidic catalysts has been shown to be highly effective. For instance, perchloric acid immobilized on silica (B1680970) gel has been used as a recyclable catalyst for esterification reactions. organic-chemistry.org A similar approach could potentially be applied to this compound, tethering it to a solid support such as silica, polymers, or magnetic nanoparticles. Such an immobilized catalyst could offer the benefits of heterogeneous catalysis, including simplified product purification and the potential for use in continuous flow reactors.

Future research in this area may focus on the design and synthesis of robust and recyclable catalytic systems that incorporate this compound, thereby expanding its applicability in both laboratory-scale and industrial chemical synthesis.

Future Research Directions and Unexplored Avenues in Peroxytridecanoic Acid Research

Advanced Computational Approaches for Predictive Modeling

The application of advanced computational tools offers a powerful, resource-efficient avenue to predict the physicochemical properties, biological activity, and potential applications of peroxytridecanoic acid. Future research should focus on developing robust in silico models to accelerate its study.

Quantitative Structure-Activity Relationship (QSAR) modeling stands out as a key approach. By correlating the molecular structure of this compound and its analogs with their biological activities, QSAR models can predict the efficacy of novel derivatives. nih.govnih.gov These models can be invaluable in the early stages of research, helping to prioritize compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov The development of QSAR models for predicting properties such as antioxidant potential could be particularly beneficial. mdpi.com

Molecular docking simulations represent another critical computational strategy. These studies can elucidate the binding affinity and interaction modes of this compound with specific biological targets, such as proteins and enzymes. nih.gov For instance, computational analysis has been used to suggest that peroxytetradecanoic acid, a close structural analog, has a high binding affinity to the catalytic center of the CD45 protein tyrosine phosphatase. nih.gov Similar molecular docking and molecular dynamics studies could reveal how this compound interacts with key amino acid residues in the active sites of various enzymes, providing insights into its mechanism of action. researchgate.net

Interactive Data Table: Potential Computational Modeling Approaches for this compound

Modeling TechniquePredicted Property/ApplicationKey Descriptors/InputsPotential Impact
QSAR Biological Activity (e.g., antimicrobial, anticancer)2D and 3D molecular descriptors, physicochemical propertiesRapid screening of virtual compound libraries; prioritization for synthesis.
Molecular Docking Binding affinity to specific protein targets3D structure of this compound and target proteinElucidation of mechanism of action; design of more potent inhibitors.
Molecular Dynamics Stability of ligand-protein complexes; conformational changesForce fields, solvent modelsUnderstanding the dynamic nature of molecular interactions over time.

Innovations in Sustainable Synthesis of this compound

Traditional methods for synthesizing peroxycarboxylic acids often rely on harsh chemicals and energy-intensive processes. researchgate.net Future research must prioritize the development of green and sustainable synthesis routes for this compound, minimizing environmental impact and enhancing safety.

Enzymatic synthesis presents a highly promising and environmentally friendly alternative. The use of lipases, for example, has been shown to be effective in catalyzing the formation of long-chain peroxycarboxylic acids from their corresponding carboxylic acids and hydrogen peroxide. nih.govresearchgate.net Specifically, lipase-catalyzed synthesis has been successfully applied to produce peroxytetradecanoic acid. researchgate.net This biocatalytic approach offers high selectivity and operates under mild reaction conditions, reducing energy consumption and by-product formation. nih.govmdpi.com Investigating a range of perhydrolytic enzymes could further optimize yields and reaction kinetics for this compound production. google.com

Other green chemistry strategies also merit exploration. The use of solid acid catalysts, such as cation exchange resins, can replace corrosive mineral acids, simplifying catalyst recovery and reducing waste. researchgate.net Additionally, novel methods like the autoxidation of aldehydes using sunlight and oxygen as the only reagents could offer an exceptionally clean synthesis pathway. asiaresearchnews.com

Interactive Data Table: Comparison of Synthesis Methods for this compound

Synthesis MethodCatalystKey AdvantagesResearch Focus
Conventional Chemical Synthesis Sulfuric AcidHigh yields, established methodologyOptimization to reduce waste and harsh conditions.
Enzymatic Synthesis Lipase (B570770)/PerhydrolaseHigh selectivity, mild conditions, biodegradable catalystScreening for more efficient enzymes; process optimization.
Heterogeneous Catalysis Solid Acid ResinsCatalyst reusability, reduced corrosion, easier purificationDevelopment of more active and stable solid catalysts.
Aldehyde Autoxidation Sunlight/OxygenUse of abundant and non-toxic reagents, minimal wasteAdaptation of the method for long-chain aldehydes.

Elucidation of Novel Biological Targets and Signaling Pathways

The biological activities of this compound are largely unexplored, presenting a significant opportunity for discovery. Preliminary research on the closely related peroxytetradecanoic acid has shown it to be a potent inhibitor of the protein-tyrosine phosphatase CD45, a key regulator of immune cell signaling. nih.govresearchgate.net This finding strongly suggests that this compound could also modulate cellular signaling pathways through similar mechanisms, such as the oxidation of critical cysteine residues in enzyme active sites. nih.gov

Future investigations should aim to identify other novel biological targets. Given its amphiphilic nature, with a long hydrocarbon tail and a polar peroxy acid head, this compound may interact with and alter the properties of cellular membranes. nih.govnih.gov This could affect membrane fluidity and permeability, consequently influencing the function of membrane-bound proteins and signaling complexes. The potential for this compound to act as a signaling molecule itself, perhaps through the generation of reactive oxygen species, also warrants investigation. researchgate.net

Development of High-Throughput Analytical Methodologies

To accelerate the pace of research and discovery, the development of high-throughput analytical methodologies for this compound is essential. Current analytical techniques for peroxy acids, such as titration and high-performance liquid chromatography (HPLC), can be time-consuming and not well-suited for screening large numbers of samples. rsc.orgevonik.comcapes.gov.br

Adapting modern mass spectrometry techniques for high-throughput analysis is a promising direction. Methods like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) and Direct Analysis in Real Time Mass Spectrometry (DART-MS) have been successfully used for the rapid screening of organic reactions and other carboxylic acids, respectively. nih.govpurdue.edu Developing similar methods for this compound would enable the rapid optimization of synthesis reactions and the analysis of its stability under various conditions.

Furthermore, high-throughput screening (HTS) assays are needed to efficiently evaluate the biological activity of this compound and its derivatives against various targets. nih.gov This could involve automated systems for co-culturing cells with the compound and measuring endpoints such as cell viability, enzyme inhibition, or changes in specific signaling pathways. nih.gov

Comprehensive Environmental Behavior and Mitigation Strategies

A thorough understanding of the environmental fate and potential ecological impact of this compound is crucial before its widespread application. As a long-chain carboxylic acid derivative, its persistence, bioaccumulation, and toxicity (PBT) profile must be rigorously evaluated. epa.gov While shorter-chain peroxy acids are known to degrade into harmless products, the environmental behavior of long-chain variants is less understood. researchgate.net

Future research should focus on the biodegradability of this compound in various environmental compartments, such as soil and water. nih.govnih.govresearchgate.net Studies on other long-chain organic acids can provide a framework for investigating the microbial pathways that may be involved in its degradation. nih.gov Additionally, its potential for long-range environmental transport should be assessed using global mass balance models, similar to those used for other persistent organic pollutants. nih.govnih.gov This comprehensive environmental assessment will be critical for ensuring the sustainable use of this compound and for developing effective mitigation strategies if required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.